molecular formula C16H14N2O2 B7478035 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one

1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one

Cat. No.: B7478035
M. Wt: 266.29 g/mol
InChI Key: CFAHILNNKOXSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyaniline with methylglyoxal in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the desired quinoxaline derivative . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways that are crucial for the proliferation of cancer cells. The compound may also interact with bacterial cell membranes, leading to disruption of their integrity and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one stands out due to its unique substitution pattern and the specific biological activities it exhibits. Its methoxyphenyl and methyl substitutions confer distinct chemical properties that differentiate it from other quinoxaline derivatives .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-16(19)18(12-7-9-13(20-2)10-8-12)15-6-4-3-5-14(15)17-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAHILNNKOXSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Preparation as in Example 1 but using N-(4-methoxyphenyl)benzene-1,2-diamine and ethyl pyruvate gave the title compound mp 230°-232° C.
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